molecular formula C19H20FN3O2S B2576863 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-58-9

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2576863
CAS No.: 941998-58-9
M. Wt: 373.45
InChI Key: SIAXUGQDPJNHBA-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group and an oxoacetamide moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Acylation Reaction: The piperazine derivative is then subjected to acylation with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group can facilitate binding to receptors or enzymes, while the oxoacetamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide: shares similarities with other piperazine derivatives such as:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a fluorophenyl group and a methylthio group in the same molecule allows for diverse interactions and applications not seen in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-15-6-4-5-14(13-15)21-18(24)19(25)23-11-9-22(10-12-23)17-8-3-2-7-16(17)20/h2-8,13H,9-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAXUGQDPJNHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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